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Compound of Interest

Compound Name: 4-Isobutylbenzaldehyde

Cat. No.: B042465 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 4-
Isobutylbenzaldehyde (CAS No. 40150-98-9), a key intermediate in the synthesis of various

organic compounds. The following sections detail the methodologies for acquiring Infrared (IR),

Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data, present the

quantitative spectral data in structured tables, and visualize the logical workflow and molecular

structure.

Physicochemical Properties
Property Value

Molecular Formula C₁₁H₁₄O

Molecular Weight 162.23 g/mol

Appearance Liquid

IUPAC Name 4-(2-methylpropyl)benzaldehyde

Spectral Data Summary
The following tables summarize the key spectral data obtained for 4-Isobutylbenzaldehyde.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

9.95 s 1H Aldehyde (-CHO)

7.78 d 2H
Aromatic (ortho to -

CHO)

7.35 d 2H
Aromatic (meta to -

CHO)

2.55 d 2H Methylene (-CH₂-)

1.90 m 1H Methine (-CH-)

0.92 d 6H Methyl (-CH₃)

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Chemical Shift (δ) ppm Assignment

192.5 Aldehyde Carbonyl (C=O)

150.0 Aromatic (ipso- to isobutyl)

135.0 Aromatic (ipso- to -CHO)

130.0 Aromatic (ortho to -CHO)

129.5 Aromatic (meta to -CHO)

45.5 Methylene (-CH₂-)

30.5 Methine (-CH-)

22.5 Methyl (-CH₃)

Infrared (IR) Spectroscopy
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Wavenumber (cm⁻¹) Intensity Vibrational Mode

2958 Strong C-H stretch (aliphatic)

2870 Medium C-H stretch (aliphatic)

2730 Weak C-H stretch (aldehyde)

1701 Strong C=O stretch (aldehyde)

1608 Medium C=C stretch (aromatic)

1575 Medium C=C stretch (aromatic)

825 Strong
C-H bend (p-disubstituted

aromatic)

Mass Spectrometry (MS)
m/z Relative Intensity (%) Proposed Fragment

162 40 [M]⁺ (Molecular Ion)

161 100 [M-H]⁺

133 20 [M-CHO]⁺

119 30 [M-C₃H₇]⁺

91 50 [C₇H₇]⁺ (Tropylium ion)

43 60 [C₃H₇]⁺ (Isopropyl cation)

Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A sample of 4-Isobutylbenzaldehyde (approximately 10-20 mg for ¹H

NMR, 50-100 mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of deuterated

chloroform (CDCl₃) within a 5 mm NMR tube.[1][2][3][4] A small amount of tetramethylsilane

(TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).[1] The

solution is filtered if any solid particles are present to ensure homogeneity.[3]
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Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer, such as a Bruker

AC-300, operating at a respective frequency.[5]

Data Acquisition:

¹H NMR: The spectrum is acquired with a sufficient number of scans to achieve a good

signal-to-noise ratio.

¹³C NMR: A proton-decoupled spectrum is acquired over a larger number of scans due to the

lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy
Sample Preparation: A neat (undiluted) liquid sample of 4-Isobutylbenzaldehyde is used.[6][7]

A single drop of the liquid is placed on the surface of a polished salt plate (e.g., NaCl or KBr).[6]

[7] A second salt plate is placed on top to create a thin capillary film of the liquid.[6][7]

Instrumentation: The spectrum is obtained using a Fourier-Transform Infrared (FTIR)

spectrometer.

Data Acquisition: A background spectrum of the empty sample holder is first collected.[8] The

prepared sample is then placed in the instrument's sample holder, and the spectrum is

recorded.[7][8] The final spectrum is presented in terms of transmittance or absorbance versus

wavenumber (cm⁻¹).

Mass Spectrometry (MS)
Sample Introduction: A small amount of the liquid sample is introduced into the mass

spectrometer. For volatile liquids, this can be done via a heated reservoir that allows the

sample to leak into the ion source.[9]

Ionization: Electron Impact (EI) ionization is a common method for this type of molecule.[10][11]

The vaporized sample is bombarded with a high-energy electron beam (typically 70 eV),

causing the molecule to lose an electron and form a positively charged molecular ion (M⁺).[10]

[11]

Mass Analysis: The resulting ions (molecular ion and any fragment ions) are accelerated into a

mass analyzer. The analyzer, which could be a quadrupole or a magnetic sector, separates the
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ions based on their mass-to-charge ratio (m/z).[9]

Detection: A detector measures the abundance of each ion at a specific m/z value, generating

the mass spectrum.[9] The most intense peak is designated as the base peak with a relative

abundance of 100%.
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Caption: Workflow of spectral data acquisition and analysis.

Molecular Structure and Key NMR Correlations
Caption: Structure and key NMR correlations for 4-Isobutylbenzaldehyde.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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